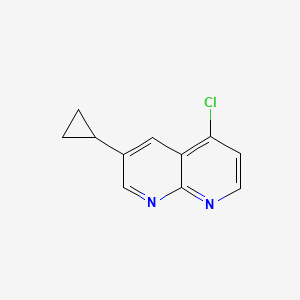

5-Chloro-3-cyclopropyl-1,8-naphthyridine

Description

5-Chloro-3-cyclopropyl-1,8-naphthyridine is a heterocyclic compound featuring a 1,8-naphthyridine core substituted with a chlorine atom at position 5 and a cyclopropyl group at position 2. The 1,8-naphthyridine scaffold is known for its versatility in medicinal chemistry, particularly in antimicrobial and anticancer applications due to its ability to mimic nucleic acid bases and interact with biological targets . The chloro and cyclopropyl substituents on this derivative likely influence its electronic properties, solubility, and binding affinity, distinguishing it from other analogues.

Properties

Molecular Formula |

C11H9ClN2 |

|---|---|

Molecular Weight |

204.65 g/mol |

IUPAC Name |

5-chloro-3-cyclopropyl-1,8-naphthyridine |

InChI |

InChI=1S/C11H9ClN2/c12-10-3-4-13-11-9(10)5-8(6-14-11)7-1-2-7/h3-7H,1-2H2 |

InChI Key |

KFISWOYUBKEISD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC3=C(C=CN=C3N=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-cyclopropyl-1,8-naphthyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyridine derivatives under acidic or basic conditions. Another method involves the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct the naphthyridine core.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-cyclopropyl-1,8-naphthyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, replacing it with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives such as this compound oxide.

Reduction: Reduced analogs like this compound hydride.

Substitution: Substituted derivatives such as 5-azido-3-cyclopropyl-1,8-naphthyridine.

Scientific Research Applications

5-Chloro-3-cyclopropyl-1,8-naphthyridine has found applications in various scientific research areas:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is being explored for its therapeutic potential in treating various diseases.

Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-Chloro-3-cyclopropyl-1,8-naphthyridine exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Functional Group Influence on Activity

- Glycinyl-Containing 1,4-Dihydro-1,8-naphthyridines: Derivatives like SA-20-15 () exhibit enhanced antibacterial activity against Staphylococcus epidermidis and Enterococcus faecalis due to the glycinyl moiety, which may improve target binding or membrane penetration.

- Amino-1,8-Naphthyridines: Compounds such as 5a () demonstrate strong urease inhibition (IC50 ~0.5 mM), comparable to thiourea. The absence of an amino group in the target compound suggests divergent mechanisms, possibly favoring cytotoxicity over enzyme inhibition .

Pharmacological and Cytotoxic Profiles

Antimicrobial Activity

- PH-145 and PH-189 : These 1,8-naphthyridine derivatives () surpass linezolid in Gram-positive bacterial inhibition. The target compound’s chloro and cyclopropyl groups may confer similar potency but require empirical validation .

- Quinoxaline and Quinazoline Analogues: Parhi et al. () note that electron-withdrawing groups (e.g., Cl, CF3) enhance antibacterial activity by stabilizing drug-target interactions.

Anticancer Potential

- 5-Nitrofuroyl Derivatives : These compounds () show selective cytotoxicity against ovarian cancer cells. While the target compound lacks a nitrofuroyl group, its chloro substituent may induce apoptosis via reactive oxygen species (ROS) generation, a common mechanism for halogenated naphthyridines .

- Cytotoxic 1,8-Naphthyridine-3-Carbonitriles : Al-Romaizan et al. () report that carbonitrile-substituted derivatives inhibit the MCF7 cell line. The cyclopropyl group in the target compound could modulate cytotoxicity by altering steric hindrance or metabolic pathways .

Physicochemical and Mechanistic Insights

Solubility and Bioavailability

- Carboxylic Acid Derivatives : describes a 7-chloro-1-cyclopropyl-1,8-naphthyridine carboxylic acid derivative. The carboxylic acid group improves water solubility but may reduce blood-brain barrier penetration compared to the target compound’s neutral chloro-cyclopropyl profile .

- Pyridinyl-Substituted Analogues : The compound in (5-chloro-2-(3-methyl-2-pyridinyl)-1,8-naphthyridine) has a pyridinyl group that enhances π-π stacking with biological targets. The target compound’s cyclopropyl group may instead confer conformational rigidity .

Mechanism of Action

- Non-DNA-Targeting Activity: confirms that some 1,8-naphthyridines (e.g., PH-145) exert anticancer effects without DNA interaction, suggesting kinase or protease inhibition. The target compound’s mechanism may align with this profile .

Biological Activity

5-Chloro-3-cyclopropyl-1,8-naphthyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and implications for therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the naphthyridine family, characterized by a bicyclic structure that includes a nitrogen atom in the ring. Its molecular formula is , and it has a molecular weight of approximately 179.63 g/mol. The presence of the cyclopropyl group is significant as it can influence the compound's biological activity and pharmacokinetic properties.

The mechanism of action of this compound involves its interaction with various biological targets, including enzymes and receptors. Research indicates that derivatives of naphthyridine exhibit antimicrobial properties by inhibiting bacterial topoisomerases, which are essential for DNA replication in bacteria. This inhibition leads to bacterial cell death, making these compounds potential candidates for developing new antibiotics.

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of this compound and related compounds. The following table summarizes key findings from relevant research:

| Study | Pathogen Tested | MIC (µg/mL) | Activity |

|---|---|---|---|

| E. Laxminarayana et al. (2024) | Staphylococcus aureus | 32 | Moderate |

| E. Laxminarayana et al. (2024) | Escherichia coli | 64 | Moderate |

| S. Raja et al. (2024) | Pseudomonas aeruginosa | 16 | Moderate |

These studies indicate that while this compound exhibits some antibacterial activity, it may not be as potent as existing antibiotics like tetracycline.

Synergistic Effects with Antibiotics

Research has shown that combining this compound with conventional antibiotics can enhance their efficacy against resistant strains. For instance, when tested in combination with fluoroquinolones such as norfloxacin and lomefloxacin, significant reductions in minimum inhibitory concentrations (MICs) were observed:

| Combination | Pathogen | MIC Reduction |

|---|---|---|

| Norfloxacin + this compound | E. coli | From 32 to 4 µg/mL |

| Lomefloxacin + this compound | S. aureus | From 16 to 2 µg/mL |

These results suggest that the compound can act as a potentiator for existing antibiotics, enhancing their effectiveness against multi-resistant bacterial strains.

Case Studies

- Case Study on Antibacterial Synergy : In a study published in December 2021, researchers investigated the effects of combining various naphthyridine derivatives with fluoroquinolones against multi-resistant strains of E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The study concluded that the naphthyridine derivatives significantly enhanced the antibacterial activity of fluoroquinolones through synergistic interactions .

- Evaluation of Cytotoxicity : Another study assessed the cytotoxic effects of this compound on murine leukemia cells. The findings indicated that while the compound showed some cytotoxic effects, further optimization was needed to improve selectivity and reduce toxicity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-3-cyclopropyl-1,8-naphthyridine, and what methodological considerations ensure high yield?

- Methodology : Cyclopropane introduction via nucleophilic substitution or alkylation reactions is critical. For example, cyclopropyl groups can be added using Grignard reagents (e.g., MeLi) under anhydrous conditions in Et₂O at 50°C, achieving ~84% yield . Chlorination steps often employ POCl₃ or similar reagents for selective substitution at the 5-position . Purification via HPLC (>97% purity) ensures structural integrity .

- Key Steps :

- Alkylation of naphthyridine precursors with cyclopropyl reagents.

- Chlorination using phosphorus oxychloride.

- Final purification via column chromatography or recrystallization .

Q. What structural features of this compound influence its biological activity?

- Mechanistic Insight : The chloro substituent enhances electrophilicity, facilitating DNA intercalation or enzyme inhibition, while the cyclopropyl group increases lipophilicity, improving membrane permeability. This combination optimizes interactions with hydrophobic enzyme pockets (e.g., topoisomerases) .

- Experimental Validation : Fluorescence spectroscopy and ITC reveal binding constants (e.g., ) for cytosine in DNA duplexes, driven by hydrophobic and π-π stacking interactions .

Q. How is the purity and structural identity of this compound validated in experimental settings?

- Analytical Techniques :

- 1H NMR/13C NMR : Confirms cyclopropane and chloro substituents via characteristic splitting patterns (e.g., cyclopropyl protons at δ 0.8–1.2 ppm) .

- Mass Spectrometry : ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 235.06) .

- HPLC : Purity >97% with retention time matching reference standards .

Advanced Research Questions

Q. How do thermodynamic parameters (ΔG, ΔH, ΔS) explain the binding affinity of this compound to biological targets?

- ITC Analysis : Methyl substituents enhance binding entropy by reducing solvent reorganization energy. For example, ATMND (three methyl groups) shows , driven by favorable (-7.1 kcal/mol) and reduced entropic penalty () compared to unmethylated analogs .

- Heat Capacity () : Negative values (e.g., -217 cal/mol·K for ATMND) indicate hydrophobic burial during binding, a key driver for affinity .

Q. What computational strategies predict the drug-likeness and ADMET properties of this compound?

- In Silico Tools :

- Bioavailability Radar : Assesses solubility, permeability, and metabolic stability. Derivatives with logP <5 and PSA <140 Ų typically exhibit favorable oral bioavailability .

- PASS Analysis : Predicts antimicrobial and anticancer activity based on structural similarity to voreloxin (DNA intercalator) .

Q. How does this compound compare to analogs (e.g., 5-Bromo-8-chloro or 6-Fluoro derivatives) in target selectivity?

- Comparative Data :

| Compound | Substituents | Biological Activity | |

|---|---|---|---|

| 5-Chloro-3-cyclopropyl | Cl, cyclopropyl | Topoisomerase II inhibition | |

| 5-Bromo-8-chloro | Br, Cl | DNA binding | |

| 6-Fluoro | F | Antibacterial |

- Key Insight : Chloro and cyclopropyl groups synergistically enhance DNA binding, while bromo substituents increase steric bulk, reducing enzyme compatibility .

Q. What experimental designs resolve contradictions in reported binding data for naphthyridine derivatives?

- Strategy :

Buffer Consistency : Use 110 mM Na⁺, pH 7.0, to replicate conditions from ITC studies .

Control for Methyl Effects : Compare derivatives with incremental methyl additions (e.g., AND → ATMND) to isolate substituent impacts .

Orthogonal Assays : Cross-validate fluorescence titration () with SPR or microscale thermophoresis .

Methodological Challenges

Q. What are the pitfalls in synthesizing this compound, and how are they mitigated?

- Challenges :

- Cyclopropane Ring Strain : Use low-temperature (-20°C) alkylation to prevent ring-opening .

- Chloro Regioselectivity : POCl₃ at 90°C ensures selective 5-position chlorination over 7/8 positions .

- Optimization : Catalytic Pd(0) or Cu(I) enhances coupling efficiency in cyclopropane introduction .

Q. How do solvent and temperature conditions affect the compound’s stability during storage?

- Stability Data :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.